![molecular formula C15H22O2 B13950093 3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B13950093.png)
3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one, also known as Dendrolasin, is an organic compound with the molecular formula C15H22O and a molecular weight of 218.335 g/mol It is a furan derivative with a unique structure that includes a nonadienyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one typically involves the reaction of furan derivatives with appropriate alkenyl halides under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the furan ring is coupled with a nonadienyl halide in the presence of a base and a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding furanones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydrofuran derivatives.
Substitution: The compound can undergo substitution reactions, where the nonadienyl side chain can be modified using halogenation or alkylation reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Halogenated or alkylated furan derivatives
Aplicaciones Científicas De Investigación
3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties
Mecanismo De Acción
The mechanism of action of 3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Geraniol: A naturally occurring monoterpenoid with a similar nonadienyl side chain.
Farnesol: Another terpenoid with a similar structure but different functional groups.
Nerolidol: A sesquiterpene alcohol with a similar carbon skeleton but different functional groups
Uniqueness
3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one is unique due to its furan ring structure combined with a nonadienyl side chain, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H22O2 |
|---|---|
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C15H22O2/c1-12(2)6-4-7-13(3)8-5-9-14-10-15(16)17-11-14/h6,8,10H,4-5,7,9,11H2,1-3H3/b13-8+ |
Clave InChI |
FNHHDLJGCKAXKZ-MDWZMJQESA-N |
SMILES isomérico |
CC(=CCC/C(=C/CCC1=CC(=O)OC1)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC1=CC(=O)OC1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide](/img/structure/B13950014.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B13950019.png)

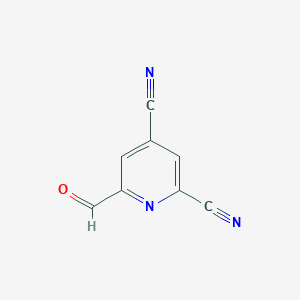

![[2-(Aminomethyl)-4-methylphenyl]methanol](/img/structure/B13950062.png)
![1-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-L-mannofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B13950063.png)
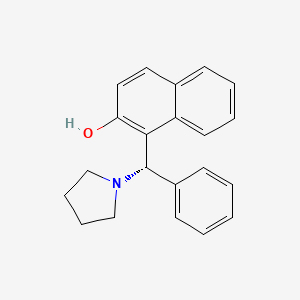
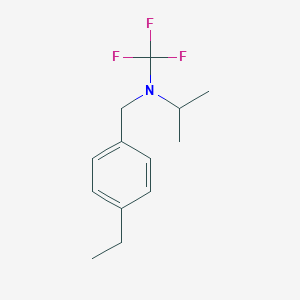
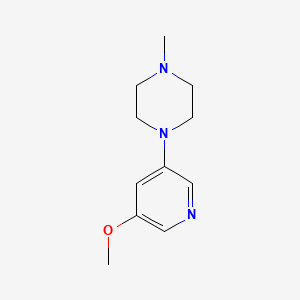


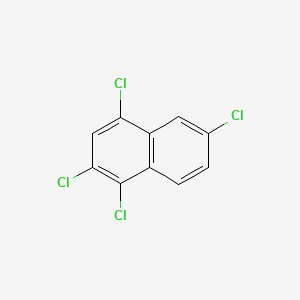
![1H-Thiopyrano[3,2-D]pyrimidine](/img/structure/B13950092.png)
